![molecular formula C11H10N4O3S B2531381 2-((5-氨基-1H-1,2,4-三唑-3-基)硫代)-1-(苯并[d][1,3]二氧杂环-5-基)乙酮 CAS No. 690643-25-5](/img/structure/B2531381.png)

2-((5-氨基-1H-1,2,4-三唑-3-基)硫代)-1-(苯并[d][1,3]二氧杂环-5-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

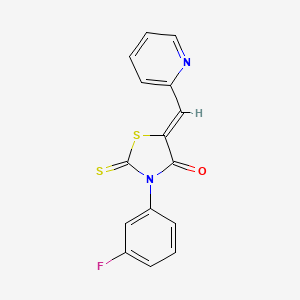

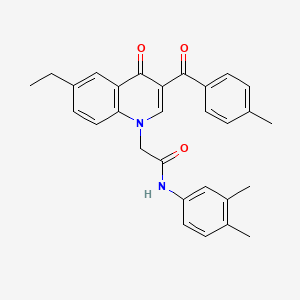

The compound "2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone" is a chemical entity that features a triazole moiety, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a benzo[d][1,3]dioxole moiety, which is a fused ring system consisting of a benzene ring and a 1,3-dioxole ring. This compound is of interest due to the potential biological activities associated with triazole and benzo[d][1,3]dioxole derivatives.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of 2,5-bis(2-aminothiazol-5-yl)-3,6-dichloro-1,4-benzoquinones involves the reaction of 2-(2-aminothiazol-5-yl)-3,5,6-trichloro-1,4-benzoquinones with acetaldehyde and diethylamine in toluene solution, followed by reflux with substituted thioureas in acetonitrile in the presence of hydrochloric acid, and subsequent oxidation with ferric chloride in aqueous DMF . This method indicates the potential for creating complex molecules with multiple heterocyclic rings through stepwise reactions and the use of various reagents and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallography. For example, the crystal structure of 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole was elucidated, revealing a triclinic system with specific unit cell parameters and the presence of intermolecular hydrogen bonds and interactions that stabilize the structure . This suggests that the compound of interest may also exhibit a complex three-dimensional structure with potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, showing that in the case of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, the chlorine atom at the 5-position of the benzoquinone ring can be substituted by an amino group in the presence of primary and secondary amines . This indicates that the compound may also undergo substitution reactions, which could be useful for further functionalization or for the synthesis of derivatives with different properties.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone" are not provided, the properties of structurally related compounds have been investigated. For instance, the spectroscopic and electrochemical properties of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles were explored, revealing insights into their chemical behavior . Additionally, the crystal structure analysis of a triazole-containing compound provided information on its solid-state geometry and the presence of weak hydrogen bonds and C–H···π supramolecular interactions . These findings suggest that the compound of interest may also exhibit specific spectroscopic signatures and electrochemical properties, as well as a solid-state structure that could be characterized by similar intermolecular interactions.

科学研究应用

合成和药理活性

- 抗炎特性:化合物2-((5-氨基-1H-1,2,4-三唑-3-基)硫代)-1-(苯并[d][1,3]二氧杂环-5-基)乙酮已被合成并表现出抗炎活性。这在5-(2-、3-和4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇和相关化合物的合成中得到证实 (Labanauskas 等,2004)。

抗菌和抗结核活性

- 抗菌和抗结核剂:该化合物的多种衍生物已对其抗菌和抗结核特性进行了研究。这包括噻唑烷酮和4-氨基-3-巯基-5-吡啶-3'-基-[1,2,4]-三唑的曼尼希碱基的合成和药理研究,显示出有希望的结果 (Dave 等,2007)。

抗真菌和抗结核药

- 有效的抗真菌和抗结核药:该化合物的衍生物已被合成并确定为有效的抗真菌和抗结核药。这包括3-(1,2,4-三唑-5-基)-1,3-噻唑烷-4-酮的有效区域选择性合成,显示出对结核分枝杆菌和白色念珠菌的有效性 (El Bialy 等,2011)。

新型化合物的合成

- 新型化合物合成:该化合物用于合成具有潜在生物活性的各种新型化合物。例如,α-杂环硫代苯乙酮衍生物的合成表明了其在创造新的分子结构方面的多功能性 (Xue,2003)。

抗氧化和抗癌活性

- 抗氧化和抗癌特性:该化合物的衍生物已被发现具有抗氧化和抗癌活性。这包括3-[(4-甲氧基苯基)氨基]丙烷酰肼的新型衍生物,在这些领域显示出显着的功效 (Tumosienė 等,2020)。

抗惊厥剂评估

- 潜在的抗惊厥剂:一些衍生物已被合成并评估其作为抗惊厥剂的潜力。这包括对成簇的吲哚-1,2,4-三嗪衍生物的研究,揭示了某些衍生物中显着的抗惊厥活性 (Ahuja & Siddiqui,2014)。

作用机制

未来方向

The search for new biologically active compounds that may be used in efficient drug discovery is one of the most challenging tasks in medicinal chemistry . The development of various synthesis methods and a comprehensive study of their reaction mechanisms are necessary for the advancement of this field .

属性

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,3-benzodioxol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c12-10-13-11(15-14-10)19-4-7(16)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXRECRWSIRTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)

![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)

![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)